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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG1-N3

Cat. No.: B560590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of

action, and application of (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) ligands, with

a particular focus on their critical role in the development of Proteolysis Targeting Chimeras

(PROTACs). The specific (S,R,S) stereochemistry is paramount for high-affinity binding to the

von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.

Core Concepts: The Significance of (S,R,S)
Stereochemistry
(S,R,S)-AHPC serves as a potent E3 ligase ligand, a foundational component of PROTACs.

These heterobifunctional molecules are designed to bring a target protein into close proximity

with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the

target protein by the proteasome. The precise three-dimensional arrangement of the atoms in

the (S,R,S) stereoisomer of AHPC is crucial for its effective binding to the VHL protein. This

high-affinity interaction is a prerequisite for the formation of a stable ternary complex (Target

Protein-PROTAC-VHL), which is essential for efficient ubiquitination. Other stereoisomers, such

as the (S,S,S) form, exhibit significantly weaker binding and are often used as negative

controls in experiments.
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Data Presentation: Quantitative Analysis of (S,R,S)-
AHPC-based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of a

target protein, quantified by the DC50 (the concentration at which 50% of the target protein is

degraded) and Dmax (the maximum percentage of protein degradation) values. The following

table summarizes the performance of several PROTACs that utilize (S,R,S)-AHPC derivatives

as the VHL ligand.

PROTAC
Name/Identi
fier

Target
Protein

VHL Ligand
Moiety

DC50 (nM) Dmax (%) Cell Line

ARV-771 BET Proteins
(S,R,S)-

AHPC-Me
<1 >90

Castration-

Resistant

Prostate

Cancer

(CRPC) cells

PROTAC 1 BRD4
(S,R,S)-

AHPC-based
15 ~95 HEK293T

PROTAC 2 RIPK2
(S,R,S)-

AHPC-based
5.6 >95 THP-1

GMB-475 BCR-ABL1
(S,R,S)-

AHPC
1110 Not Specified Ba/F3 cells[1]

Note: Data is compiled from various sources and direct comparison should be made with

caution due to potential differences in experimental conditions.

Experimental Protocols
General Protocol for the Synthesis of a PROTAC using
(S,R,S)-AHPC-Amine Derivative
This protocol outlines the coupling of an amine-containing (S,R,S)-AHPC derivative to a target

protein ligand possessing a carboxylic acid functional group.
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Materials:

(S,R,S)-AHPC-amine derivative (e.g., (S,R,S)-AHPC-C2-NH2)

Target protein ligand with a carboxylic acid moiety

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry)

Purification: Preparative HPLC (High-Performance Liquid Chromatography)

Procedure:

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the

solution and stir for 15 minutes at room temperature.

Add the (S,R,S)-AHPC-amine derivative (1 equivalent) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours.

Monitor the progress of the reaction by LC-MS.

Upon completion, quench the reaction by adding water.

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR (Nuclear

Magnetic Resonance) spectroscopy.
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The synthesis of the core (S,R,S)-AHPC structure relies on stereoselective methods to

establish the desired stereocenters. Asymmetric synthesis of chiral pyrrolidines, the core of the

AHPC ligand, can be achieved through various strategies, including the use of chiral

auxiliaries, chiral catalysts, or substrate-controlled methods. A representative approach

involves the enantioselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl

compound, followed by cyclization.

Example of a Key Step: Asymmetric Michael Addition

To a solution of a chiral catalyst (e.g., a proline-derived organocatalyst) in an appropriate

solvent (e.g., CH2Cl2) at a specific temperature (e.g., -20 °C), add the α,β-unsaturated

aldehyde or ketone.

Slowly add the nucleophile (e.g., a malonate derivative) to the reaction mixture.

Stir the reaction for a specified period, monitoring its progress by TLC (Thin-Layer

Chromatography) or LC-MS.

Upon completion, quench the reaction and perform an aqueous work-up.

Purify the product by column chromatography to obtain the enantioenriched Michael adduct.

The resulting adduct can then be further manipulated through a series of reactions, including

reduction and cyclization, to form the desired chiral pyrrolidine ring with the correct

stereochemistry.
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PROTAC Development Workflow

1. Target Identification
& Ligand Selection

4. PROTAC Assembly
(Coupling Reaction)

2. (S,R,S)-AHPC Ligand
Synthesis/Procurement

3. Linker Design
& Synthesis

5. In Vitro Validation
(Binding & Degradation Assays)

6. Cellular Assays
(DC50, Dmax, Phenotypic Effects)

7. In Vivo Studies
(Animal Models)

Lead Optimization

Iterative Improvement
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Stereochemistry Dictates VHL Binding Affinity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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